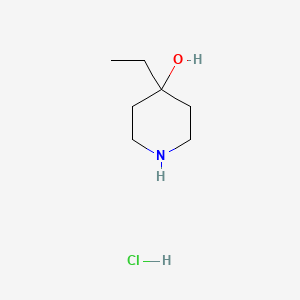

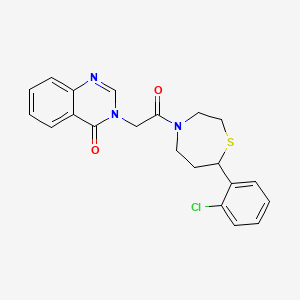

![molecular formula C6H8N2OS B2679790 3,4,6,7-Tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione CAS No. 1538123-78-2](/img/structure/B2679790.png)

3,4,6,7-Tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6,7-Tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione (THPIMT) is a heterocyclic compound that has been found to possess various biological activities. It is a sulfur-containing compound that has a pyranoimidazole ring system. THPIMT has been synthesized using different methods and has been researched for its potential applications in various fields.

Scientific Research Applications

Anticonvulsant Studies

Research on imidazo[1,2-a]pyridines, which are structurally related to the 3,4,6,7-tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione, has demonstrated significant anticonvulsant activities. These compounds, carrying various biologically active systems, have been synthesized and tested for their effectiveness against seizures using in vivo models. The presence of specific substituents, such as the 4-fluorophenyl group, has been linked to enhanced anticonvulsant properties without associated toxicity, highlighting their potential in therapeutic applications (Ulloora et al., 2013).

Proton Conducting Polymers and Liquids

Imidazole and pyrazole-based systems have been investigated for their capabilities as solvents for acidic protons in polymers and liquids. Their structural characteristics enable the creation of protonic defects and facilitate proton mobility, similar to water-containing systems but with increased temperature stability and stronger Bronstedt base properties. This makes them suitable for applications in electrochemical cells, such as fuel cells and secondary batteries, demonstrating the versatility of imidazole-related heterocycles in material science (Kreuer et al., 1998).

Heterocyclic Compound Synthesis

The synthesis and functionalization of heterocyclic compounds, including pyrazoles and imidazoles, are of great interest in the field of medicinal chemistry. These compounds serve as core structures for the development of various biologically active molecules. Techniques for creating these heterocycles involve novel reactions that can lead to a wide range of derivatives with potential pharmacological applications. This area of research contributes to the discovery and optimization of new drugs and therapeutic agents, showcasing the importance of such heterocycles in drug development (Yet, 2013).

Antioxidant and Anticancer Agents

Studies have also focused on the synthesis of compounds containing imidazole and related heterocycles for evaluating their antioxidant and anticancer properties. By designing novel heterocyclic compounds that incorporate pyrazole, thiazole, and pyridine moieties, researchers aim to explore their potential as therapeutic agents. These compounds are assessed for their biological activities, including their ability to scavenge free radicals and inhibit cancer cell growth, which is crucial for the development of new treatments for various diseases (Kaddouri et al., 2020).

properties

IUPAC Name |

3,4,6,7-tetrahydro-1H-pyrano[3,4-d]imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c10-6-7-4-1-2-9-3-5(4)8-6/h1-3H2,(H2,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPJWLLRJHLHGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,4H,6H,7H-pyrano[3,4-d]imidazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-Benzothiazol-2-yl)butyl]-1,3-benzothiazole](/img/structure/B2679708.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2679710.png)

![Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate](/img/structure/B2679717.png)

![2-Methyl-8-(pyridin-2-yl)benzofuro[2,3-b]pyridine](/img/structure/B2679720.png)

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}hept-2-yn-1-ol](/img/structure/B2679721.png)

![7-(4-bromophenyl)-N-butyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2679722.png)

![3-[2-(Dimethylamino)phenyl]propan-1-ol](/img/structure/B2679727.png)